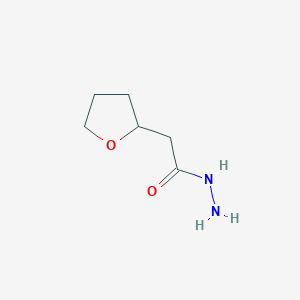

1-(furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine

Übersicht

Beschreibung

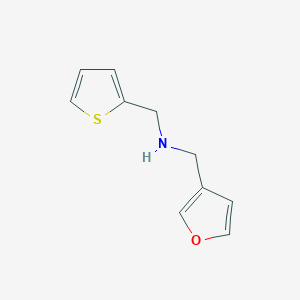

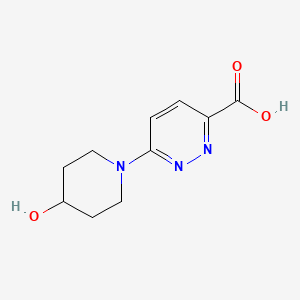

1-(Furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine, also known as 3-Furancarbothioamide, is an organic compound with a variety of uses in the scientific research field. It is a heterocyclic compound with a molecular formula of C7H7NS. This compound has been used in research laboratories for a variety of purposes, including its ability to serve as an intermediate in organic synthesis, its potential applications in medicinal chemistry, and its use as a building block in the preparation of other compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

[(Furan-3-yl)methyl][(thiophen-2-yl)methyl]amine: is a valuable compound in organic synthesis, particularly in the construction of complex molecules. It can be used in catalytic protodeboronation of pinacol boronic esters, which is a critical step in the synthesis of various organic compounds . This process is essential for creating molecules with high precision and complexity, which are often required in pharmaceuticals and advanced materials.

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives, which form part of the compound’s structure, are known for their wide range of pharmacological properties. They have been utilized in the development of drugs with anti-inflammatory , antimicrobial , and anticancer activities . The compound’s ability to act as a building block for biologically active molecules makes it a significant contributor to drug discovery and development.

Agriculture

The thiophene moiety of the compound is of interest in agriculture due to its role in the synthesis of pesticides and fungicides . These applications are crucial for protecting crops from pests and diseases, thereby supporting food security and agricultural productivity.

Materials Science

In the field of materials science, the furan and thiophene rings present in the compound are important for the advancement of organic semiconductors . These materials are key components in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), which are used in a variety of electronic devices.

Environmental Science

Thiophene derivatives, including those related to the compound , have been studied for their potential as corrosion inhibitors . This application is vital for protecting industrial equipment and infrastructure from degradation, which can have significant environmental and economic impacts.

Energy

The compound’s structural components are also relevant in the energy sector, particularly in the development of organic photovoltaic cells . These cells are an emerging technology for converting solar energy into electricity, offering a potential renewable energy source with a lower environmental footprint.

Biotechnology

Lastly, in biotechnology, the compound’s derivatives can be used in the synthesis of molecules that have applications in gene therapy and molecular diagnostics . The ability to manipulate genetic material for therapeutic purposes is a cutting-edge area of research with profound implications for the treatment of genetic disorders.

Eigenschaften

IUPAC Name |

1-(furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-2-10(13-5-1)7-11-6-9-3-4-12-8-9/h1-5,8,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPSYYNVNLTZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNCC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one](/img/structure/B1444820.png)

![2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol](/img/structure/B1444826.png)

![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)